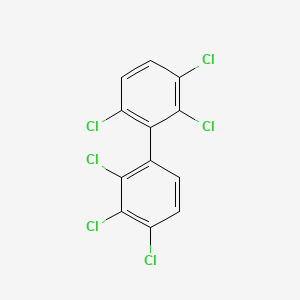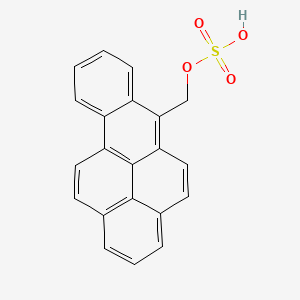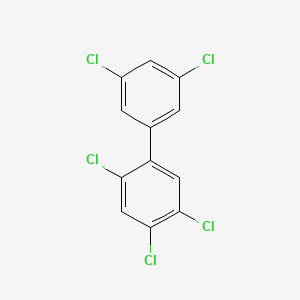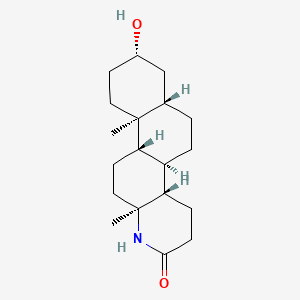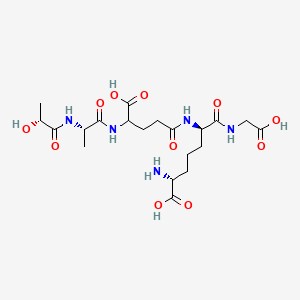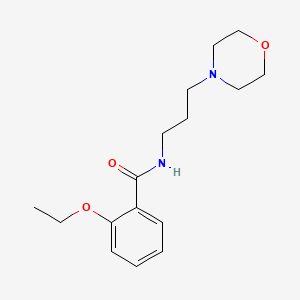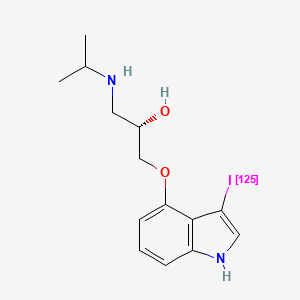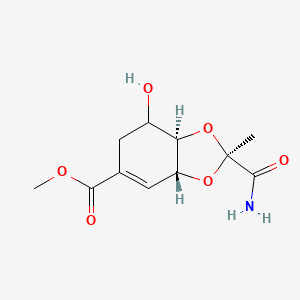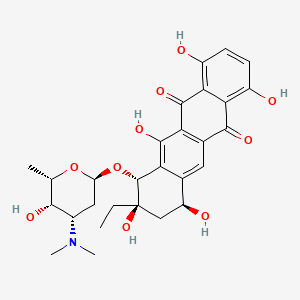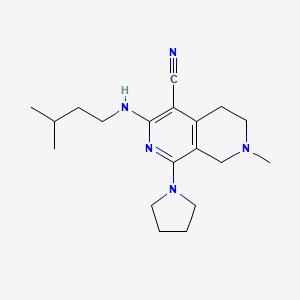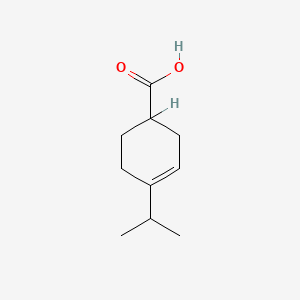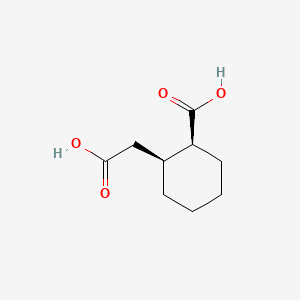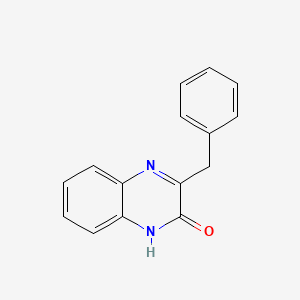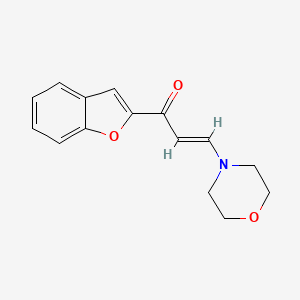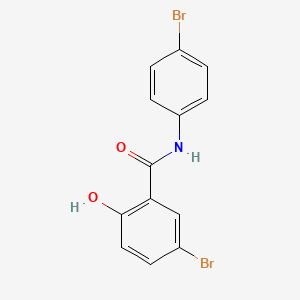
Dibromsalan
Vue d'ensemble
Description
Dibromsalan, également connu sous le nom de 4’,5-dibromosalicylanilide, est un dérivé phénolique halogéné. Il est chimiquement lié au bithionol et au tétrachlorosalicylanilide. Le this compound possède des propriétés antimicrobiennes et était autrefois utilisé comme désinfectant dans les savons commerciaux. Il a été retiré du marché en raison de problèmes de sécurité, notamment son potentiel à provoquer une photodermatite .
Applications De Recherche Scientifique
Dibromsalan has been used in various scientific research applications, including:
Antimicrobial Studies: Due to its antimicrobial properties, this compound has been studied for its effectiveness against various pathogens, including fungi and bacteria.
Veterinary Medicine: This compound, along with tribromsalan, has been used as a veterinary anthelmintic, particularly as a flukicide.
Agricultural Research: This compound has been used as an herbicide to inhibit weed growth and promote crop yield.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dibromsalan exhibits antimicrobial properties, making it effective against a range of microorganisms. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it can bind to proteins, altering their structure and function, which contributes to its disinfectant properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of cell membranes, leading to altered ion transport and membrane potential. This disruption can affect cell signaling pathways, ultimately influencing gene expression and cellular metabolism . Furthermore, this compound’s antimicrobial properties can lead to cell death in microorganisms by interfering with essential cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its antimicrobial and disinfectant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing adverse effects . These findings highlight the importance of determining the appropriate dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, disrupting their normal function. This disruption can lead to changes in metabolic flux and metabolite levels, ultimately inhibiting microbial growth. Additionally, this compound can affect the host’s metabolic pathways, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles. This localization can influence its activity and function, contributing to its antimicrobial properties .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production. This localization can enhance its antimicrobial efficacy by targeting essential cellular processes .
Méthodes De Préparation
Le Dibromsalan est synthétisé à partir du salicylanilide et du brome. La réaction implique la bromation du salicylanilide, ce qui entraîne la formation du this compound. Le processus nécessite généralement des conditions contrôlées pour assurer une bromation sélective aux positions souhaitées sur le cycle aromatique .
Analyse Des Réactions Chimiques
Le Dibromsalan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés moins bromés.
Substitution : Le this compound peut subir des réactions de substitution où les atomes de brome sont remplacés par d’autres substituants.
Applications de la recherche scientifique
Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :
Études antimicrobiennes : En raison de ses propriétés antimicrobiennes, le this compound a été étudié pour son efficacité contre divers agents pathogènes, y compris les champignons et les bactéries.
Médecine vétérinaire : Le this compound, ainsi que le tribromsalan, a été utilisé comme anthelminthique vétérinaire, en particulier comme flukicide.
Recherche agricole : Le this compound a été utilisé comme herbicide pour inhiber la croissance des mauvaises herbes et favoriser le rendement des cultures.
Mécanisme D'action
Le Dibromsalan exerce ses effets antimicrobiens en perturbant l’intégrité de la membrane cellulaire des micro-organismes. On pense qu’il interfère avec la synthèse de composants cellulaires essentiels, conduisant à la mort cellulaire. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d’action sont encore à l’étude .
Comparaison Avec Des Composés Similaires
Le Dibromsalan fait partie de la famille du salicylanilide, qui comprend d’autres composés tels que :
Bithionol : Un autre dérivé phénolique halogéné possédant des propriétés antimicrobiennes.
Tétrachlorosalicylanilide : Un composé apparenté possédant des propriétés désinfectantes similaires.
Tribromsalan : Un dérivé bromé utilisé en médecine vétérinaire avec le this compound.
Le this compound est unique en raison de son motif de bromation spécifique, qui confère des propriétés antimicrobiennes distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFKFYWSOSIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041500 | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-12-7 | |
| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?
A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]
Q2: What is the action spectrum for this compound-induced photocontact dermatitis?
A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []
Q3: Does this compound exhibit cross-reactivity with other compounds?
A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.
Q4: Are there animal models for studying this compound-induced photocontact dermatitis?
A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []
Q5: What are the analytical methods used to detect this compound in various products?
A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.
Q6: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


